molecular formula C19H16N2O3S2 B2447343 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 922670-65-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide

Cat. No. B2447343
CAS RN: 922670-65-3
M. Wt: 384.47
InChI Key: RSKQRPMBRHRFBG-UHFFFAOYSA-N
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Description

The compound “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide” is a complex organic molecule. It contains a benzodioxole ring, a thiazole ring, and a benzamide group, connected by nitrogen and sulfur atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent rings and groups. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. For instance, the benzodioxole and thiazole rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

The literature presents various synthetic methods and biological evaluations for compounds related to benzothiazoles, showcasing their versatility as scaffolds in drug discovery. For example, the synthesis of benzothiazoles and their derivatives through condensation of o-phenylenediamines with electrophilic reagents highlights the methodological advancements in the field (Ibrahim, 2011). Similarly, the development of benzofused thiazole derivatives for potential antioxidant and anti-inflammatory applications reflects the ongoing efforts to explore the pharmacological potential of these compounds (Raut et al., 2020).

Pharmacological Activities and Therapeutic Potential

Research on benzothiazole derivatives has shown a broad spectrum of biological and pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, advancements in the pharmacological activities of benzothiazoles have been comprehensively reviewed, illustrating their significance in the development of drugs with diverse therapeutic applications (Sumit et al., 2020). The exploration of benzothiazepines, another related class, further demonstrates the potential of these compounds in addressing various health conditions, including cardiovascular and neurological disorders (Dighe et al., 2015).

Applications in Drug Design and Development

The structural versatility of benzothiazole derivatives enables their application in drug design, where modifications to the scaffold can lead to compounds with enhanced activity or specificity. The review of sulfonamide-based drugs, which shares structural similarities with benzothiazoles, provides insights into how these compounds can be tailored for various therapeutic uses, highlighting their role in developing new treatments for infectious diseases and cancer (Carta et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its interactions with biological systems. Without specific studies, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without specific toxicity data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include its use as a pharmaceutical agent, a chemical intermediate, or a material in various industries .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-2-25-14-5-3-4-13(8-14)18(22)21-19-20-15(10-26-19)12-6-7-16-17(9-12)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKQRPMBRHRFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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